molecular formula C19H22N4O2 B2905922 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione CAS No. 2309775-05-9

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione

Cat. No.: B2905922
CAS No.: 2309775-05-9
M. Wt: 338.411
InChI Key: IVGKBAIQIROVSN-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione is a synthetic organic compound that features a triazole ring, an azabicyclo octane structure, and a phenylbutane dione moiety. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC).

    Construction of the Azabicyclo Octane Structure: This might involve a Diels-Alder reaction followed by hydrogenation.

    Attachment of the Phenylbutane Dione Moiety: This step could involve a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione can undergo various chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the triazole ring or the phenylbutane dione moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the aromatic ring or the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, compounds with triazole rings and azabicyclo structures are often studied for their potential as enzyme inhibitors or receptor modulators. They can be used in the development of new pharmaceuticals.

Medicine

In medicine, such compounds are investigated for their potential therapeutic effects. They might exhibit antimicrobial, antifungal, or anticancer activities, making them candidates for drug development.

Industry

In industry, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the azabicyclo structure can provide steric hindrance or rigidity. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-1,2,4-Triazol-1-yl)-3-(2-phenylethyl)urea: Another compound with a triazole ring, studied for its antifungal properties.

    8-Azabicyclo[3.2.1]octane-3-carboxylic acid: A compound with a similar azabicyclo structure, used in the synthesis of pharmaceuticals.

    4-Phenylbutane-1,4-dione: A simpler compound with a phenylbutane dione moiety, used as an intermediate in organic synthesis.

Uniqueness

The uniqueness of 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione lies in its combination of structural features. The presence of a triazole ring, an azabicyclo octane structure, and a phenylbutane dione moiety in a single molecule provides a unique set of chemical and biological properties that can be exploited in various scientific and industrial applications.

Properties

IUPAC Name

1-phenyl-4-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c24-18(14-4-2-1-3-5-14)8-9-19(25)23-15-6-7-16(23)11-17(10-15)22-13-20-12-21-22/h1-5,12-13,15-17H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGKBAIQIROVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CCC(=O)C3=CC=CC=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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